(E)-N-(2-METHOXY-1-METHYLETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-(2-METHOXY-1-METHYLETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structural features It contains a nitrophenyl group, a propenamide moiety, and a methoxy-methylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-METHOXY-1-METHYLETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, 2-methoxy-1-methylethylamine, and acryloyl chloride.
Condensation Reaction: The first step involves the condensation of 3-nitrobenzaldehyde with 2-methoxy-1-methylethylamine to form an imine intermediate.
Acryloylation: The imine intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-METHOXY-1-METHYLETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-(2-METHOXY-1-METHYLETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of (E)-N-(2-METHOXY-1-METHYLETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the propenamide moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-METHOXY-1-METHYLETHYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with a different position of the nitro group.
(E)-N-(2-METHOXY-1-METHYLETHYL)-3-(3-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(E)-N-(2-METHOXY-1-METHYLETHYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This distinct structure imparts unique biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-10(9-19-2)14-13(16)7-6-11-4-3-5-12(8-11)15(17)18/h3-8,10H,9H2,1-2H3,(H,14,16)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMQZCOOEAIZFO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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